![molecular formula C16H12N4O5 B2420590 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methyl-3-nitrobenzoate CAS No. 849532-54-3](/img/structure/B2420590.png)
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methyl-3-nitrobenzoate
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Overview
Description
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methyl-3-nitrobenzoate, also known as OTBN, is a compound that has been widely used in scientific research due to its unique properties. It is a versatile molecule that can be used in a variety of applications, including as a synthetic intermediate and as a tool for studying biological systems.
Scientific Research Applications
- Additionally, compound 6j exhibited significant neuroprotective activity against H2O2-induced oxidative stress in PC12 cells .
- Although not extensively studied, this compound and related derivatives have shown moderate inhibition against various cancer cell lines. Further research is needed to explore their antitumor properties .
Anti-Alzheimer Activity
Antitumor Potential
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . For example, one of the derivatives of this compound exhibited about 49-fold higher inhibitory activity than donepezil, a standard cholinesterase inhibitor . This compound inhibited BuChE via a mixed-type inhibition mode . This finding demonstrated that the compound, in addition to the catalytic anionic site (CAS), can also interact with the peripheral anionic site (PAS) of BuChE .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound affects the cholinergic pathway. The inhibition of these enzymes prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease .
Result of Action
The result of the compound’s action at the molecular level is the increased concentration of acetylcholine due to the inhibition of AChE and BuChE . At the cellular level, this can enhance signal transmission across neurons. In the context of neurodegenerative diseases like Alzheimer’s, this could potentially help alleviate symptoms related to impaired cholinergic transmission .
properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5/c1-10-11(6-4-8-14(10)20(23)24)16(22)25-9-19-15(21)12-5-2-3-7-13(12)17-18-19/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMQBDGDHKRENZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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